2-Isocyanato-1-methoxypropane

Vue d'ensemble

Description

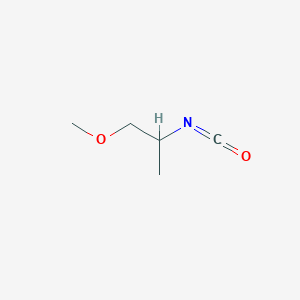

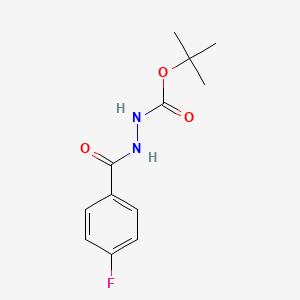

2-Isocyanato-1-methoxypropane is a chemical compound with the molecular formula C5H9NO2 . It contains a total of 16 bonds, including 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 isocyanate (aliphatic), and 1 ether (aliphatic) .

Synthesis Analysis

The synthesis of isocyanates, including 2-Isocyanato-1-methoxypropane, has been a topic of research. A method has been developed for the synthesis of isothiocyanates via the replacement reaction of phenyl isothiocyanate and the corresponding amines . Another approach involves the production of isocyanate compounds directly from biomass .Molecular Structure Analysis

The molecular structure of 2-Isocyanato-1-methoxypropane includes an isocyanate group and an ether group . The molecular weight is approximately 115.131 Da .Chemical Reactions Analysis

Isocyanates, including 2-Isocyanato-1-methoxypropane, can undergo various chemical reactions. For instance, they can react with water to form carbamate or imidic acid .Physical And Chemical Properties Analysis

2-Isocyanato-1-methoxypropane is a liquid at room temperature .Applications De Recherche Scientifique

Chemical Synthesis and Polymer Production

Isocyanates, including those related to 2-Isocyanato-1-methoxypropane, are crucial in the production of polyurethanes and other polymers. A study discusses the Lossen reaction of the N-acetoxy amide (AA) as a latent isocyanato group and explores potential applications of AA-containing compounds and polymers. The synthesis of AA-containing polymethacrylates and thermal conversion to the reactive isocyanato group are illustrated, highlighting their role in creating chemically reactive polymers (Ghosh, 2017).

Toxicological Studies

The toxicological profile of compounds similar to 2-Isocyanato-1-methoxypropane has been explored in studies focusing on their effects on health. For instance, 2-Methoxypropan-1-ol, a compound with a similar structure, has been investigated for its occupational exposure limits due to its occurrence as an impurity in various industrial products. This study highlights the importance of understanding the toxic effects of chemical compounds used in industries and their potential health risks (Kilanowicz-Sapota & Klimczak, 2021).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the study and detection of similar compounds are essential for monitoring exposure and understanding their impact. The analytical profiles of arylcyclohexylamines, including methods for their determination in biological matrices, shed light on the techniques used for the detection and analysis of compounds with similar structures to 2-Isocyanato-1-methoxypropane. This research supports the development of methods for the qualitative and quantitative analysis of these substances in biological fluids, emphasizing the importance of analytical chemistry in safety and environmental protection (De Paoli et al., 2013).

Mécanisme D'action

Pharmacokinetics

It has a molecular weight of 115.13 , and its density is approximately 1.0 g/cm³ . The compound’s boiling point is around 127.3°C , and it has a vapor pressure of 11.2 mmHg at 25°C . These properties may influence the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Isocyanato-1-methoxypropane. For instance, the compound is moisture sensitive , which may affect its stability and efficacy. Additionally, the compound has an estimated atmospheric half-life of 18 hours , suggesting that it may be relatively stable in the environment.

Safety and Hazards

Propriétés

IUPAC Name |

2-isocyanato-1-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(3-8-2)6-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINDRABUCMSZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanato-1-methoxypropane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400898.png)

![3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1400900.png)

![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1400913.png)

![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1400914.png)

amine](/img/structure/B1400920.png)